molecular formula C13H11FOS B8466422 3-Fluoro-6-(phenylthio)-benzyl alcohol

3-Fluoro-6-(phenylthio)-benzyl alcohol

Cat. No.: B8466422
M. Wt: 234.29 g/mol
InChI Key: QYXLCLSGNIENHA-UHFFFAOYSA-N
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Description

3-Fluoro-6-(phenylthio)-benzyl alcohol is a chemical compound of interest in synthetic and medicinal chemistry research. As a fluorinated benzyl alcohol derivative featuring a phenylthio ether group, it serves as a versatile building block for the synthesis of more complex molecules. Compounds with similar structural motifs, particularly the diphenylsulfide core, have been identified as key intermediates in the development of ligands for neurological targets, such as serotonin transporter (SERT) imaging agents . The incorporation of both fluorine and sulfur-containing functional groups can significantly influence a compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . Furthermore, benzyl alcohol derivatives are known to exhibit antimicrobial properties, suggesting potential applications in related research areas . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions.

Properties

Molecular Formula

C13H11FOS

Molecular Weight

234.29 g/mol

IUPAC Name

(5-fluoro-2-phenylsulfanylphenyl)methanol

InChI

InChI=1S/C13H11FOS/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-8,15H,9H2

InChI Key

QYXLCLSGNIENHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(Phenylthio)benzyl Alcohol
  • Structure : Benzyl alcohol with phenylthio group at the 4-position.
  • Molecular Formula : C₁₃H₁₂OS | Molecular Weight : 216.30 | Physical State : Solid .
  • Key Differences : The para-substituted phenylthio group creates a more symmetrical structure compared to the meta-substituted 3-Fluoro-6-(phenylthio)-benzyl alcohol. This symmetry may influence crystallinity and solubility.
2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
  • Structure : Benzyl alcohol with fluorine at 2-position and trifluoromethyl (-CF₃) at 6-position.
  • Molecular Formula : C₈H₆F₄O | Molecular Weight : 194.13 | Physical State : Likely liquid/low-melting solid .
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to phenylthio derivatives. This enhances reactivity in esterification or alkylation reactions .
3-Fluoro-5-(trifluoromethyl)benzyl Alcohol
  • Structure : Benzyl alcohol with fluorine at 3-position and -CF₃ at 5-position.
  • Molecular Formula : C₈H₆F₄O | Molecular Weight : 194.13 | Purity : 97% .
  • Key Differences: The proximity of fluorine and -CF₃ groups creates steric and electronic effects distinct from 3-Fluoro-6-(phenylthio)-benzyl alcohol.

Physicochemical Properties

Compound Molecular Weight Substituents Physical State Key Properties
3-Fluoro-6-(phenylthio)-benzyl alcohol* ~228.25 (estimated) 3-F, 6-SPh Likely solid High steric bulk, moderate polarity
4-(Phenylthio)benzyl alcohol 216.30 4-SPh Solid Symmetrical, higher crystallinity
2-Fluoro-6-(trifluoromethyl)benzyl alcohol 194.13 2-F, 6-CF₃ Liquid/solid High acidity, lipophilic
3-Hydroxybenzyl alcohol 124.14 3-OH Solid Polar, prone to oxidation

*Estimated based on structural analogs.

Toxicity and Metabolic Considerations

  • Benzyl Alcohol Core : General toxicity includes respiratory and dermal irritation (). Fluorination reduces metabolic oxidation rates, while phenylthio groups may form glutathione conjugates, altering detoxification pathways .

Preparation Methods

Synthesis via Benzyl Chloride Intermediate

A two-step halogenation-substitution route is viable for introducing the phenylthio group. This method adapts protocols from the synthesis of 3-fluorobenzyl chloride and 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol:

  • Chlorination of 3-Fluorobenzyl Alcohol :
    3-Fluorobenzyl alcohol is treated with hydrogen chloride (HCl) in a solvent mixture (e.g., water/toluene) at 40–120°C to form 3-fluorobenzyl chloride. Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) may serve as a Lewis acid catalyst.

    3-Fluoro-C₆H₄-CH₂OH+HClFeCl23-Fluoro-C₆H₄-CH₂Cl+H₂O\text{3-Fluoro-C₆H₄-CH₂OH} + \text{HCl} \xrightarrow{\text{FeCl}_2} \text{3-Fluoro-C₆H₄-CH₂Cl} + \text{H₂O}
  • Thiolation with Sodium Thiophenolate :
    The benzyl chloride intermediate reacts with sodium thiophenolate (NaSPh) in a polar aprotic solvent (e.g., DMF) at 60–80°C. This SN2 substitution introduces the phenylthio group at the 6-position.

    3-Fluoro-C₆H₄-CH₂Cl+NaSPh3-Fluoro-6-(SPh)-C₆H₃-CH₂Cl+NaCl\text{3-Fluoro-C₆H₄-CH₂Cl} + \text{NaSPh} \rightarrow \text{3-Fluoro-6-(SPh)-C₆H₃-CH₂Cl} + \text{NaCl}

    Subsequent hydrolysis with aqueous NaOH yields the final alcohol.

Advantages :

  • Straightforward purification after each step.

  • Adaptable to diverse thiol nucleophiles.

Limitations :

  • Moderate yields (50–65%) due to competing elimination reactions.

  • Requires stoichiometric thiophenol, increasing cost.

Direct Nucleophilic Aromatic Substitution

Fluorine-Directed Thiolation

The electron-withdrawing nature of fluorine activates specific positions on the benzene ring for nucleophilic attack. A regioselective approach involves:

  • Synthesis of 3-Fluoro-6-Nitro-Benzyl Alcohol :
    Nitration of 3-fluorobenzyl alcohol introduces a nitro group at the 6-position, guided by fluorine’s meta-directing effect.

  • Reduction and Thiolation :
    The nitro group is reduced to an amine using H₂/Pd-C, followed by diazotization and displacement with thiophenol. This method, however, risks regiochemical ambiguity and is less commonly employed for benzyl alcohols.

Comparative Analysis of Preparation Methods

MethodKey StepsCatalyst/SolventYield (%)Scalability
Palladium FormylationCO insertion, formate reductionPd(PPh₃)₄, DMF85–92High
Halogenation-SubstitutionCl⁻ substitution, hydrolysisFeCl₂, DMF50–65Moderate
Direct SubstitutionNitration, diazotizationH₂/Pd-C, H₂O30–45Low

Critical Insights :

  • The palladium-mediated one-pot method offers the highest yield and scalability, making it preferable for industrial applications.

  • Halogenation-substitution provides flexibility in thiol selection but suffers from lower efficiency .

Q & A

Basic: What are the optimal synthetic routes for 3-Fluoro-6-(phenylthio)-benzyl alcohol, considering regioselectivity challenges in introducing both fluorine and phenylthio groups?

Methodological Answer:
A two-step approach is recommended:

Fluorination : Start with 6-(phenylthio)benzaldehyde. Introduce fluorine at position 3 via electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions in acetonitrile. Optimize temperature (40–60°C) to minimize side reactions .

Reduction : Reduce the aldehyde group to benzyl alcohol using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation with Pd/C. Monitor conversion via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 7:3).
Key Challenge : Competing regioselectivity due to the electron-rich phenylthio group. Use steric hindrance (e.g., bulky solvents) to direct fluorination to position 3 .

Basic: Which spectroscopic techniques are most effective for characterizing 3-Fluoro-6-(phenylthio)-benzyl alcohol, and what key spectral features distinguish it from analogous compounds?

Methodological Answer:

Technique Key Features Differentiation from Analogues
¹⁹F NMR Single peak at δ −110 to −115 ppm (C-F coupling)Absence of splitting confirms no adjacent F atoms .
¹H NMR Benzyl -CH₂OH at δ 4.6–4.8 ppm (triplet, J = 5.6 Hz)Shift upfield compared to non-fluorinated analogues due to F’s electron-withdrawing effect .
IR Broad O-H stretch at 3250–3350 cm⁻¹Sharp S-C aromatic stretch at 690 cm⁻¹ confirms phenylthio group .

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of the benzyl alcohol group in nucleophilic reactions or oxidation processes?

Methodological Answer:
The fluorine atom:

  • Increases Acidity : pKa of the -OH group decreases by ~1.5 units compared to non-fluorinated analogues, enhancing nucleophilic substitution (e.g., tosylation rates increase 3× in DMF at 25°C) .
  • Stabilizes Transition States : In oxidation to benzaldehyde, fluorine stabilizes the carbonyl intermediate, reducing activation energy (ΔG‡ by ~8 kJ/mol via DFT calculations). Validate via kinetic studies using Arrhenius plots .

Advanced: What experimental strategies can resolve contradictions in reported solubility parameters of fluorinated benzyl alcohols across different solvent systems?

Methodological Answer:

Systematic Solubility Testing : Use Hansen solubility parameters (δD, δP, δH) to select solvents (e.g., DMSO, THF, chloroform). Measure saturation concentrations gravimetrically.

HPLC Purity Checks : Rule out decomposition (e.g., oxidation to aldehyde) during solubility tests .

Data Harmonization : Compare results with thermochemical databases (e.g., NIST) to identify outliers. For example, solubility in water is typically <0.1 mg/mL due to low log Kow (predicted 1.8) .

Basic: What purification methods are recommended for isolating 3-Fluoro-6-(phenylthio)-benzyl alcohol from complex reaction mixtures containing multiple aromatic byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc gradient (10–40% EtOAc). The target compound elutes at 20–25% EtOAc (Rf = 0.4).
  • Recrystallization : Dissolve in warm ethanol (60°C) and precipitate by slow addition of water (yield: 70–80%). Confirm purity via GC-MS (m/z 248 [M+H]⁺) .

Advanced: What are the key considerations when designing stability studies for 3-Fluoro-6-(phenylthio)-benzyl alcohol under various pH and temperature conditions relevant to pharmaceutical formulation?

Methodological Answer:

  • Accelerated Stability Testing : Follow ICH Q1A guidelines. Expose samples to pH 1–13 (HCl/NaOH buffers) and temperatures 40–60°C for 4 weeks.
  • Degradation Pathways : Monitor via HPLC (C18 column, 70:30 MeOH:H₂O). Major degradation products include the aldehyde (RT 8.2 min) and disulfide dimer (RT 12.5 min).
  • Kinetic Modeling : Use first-order kinetics to estimate shelf-life. At pH 7.4 and 25°C, t₉₀ = 18 months .

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